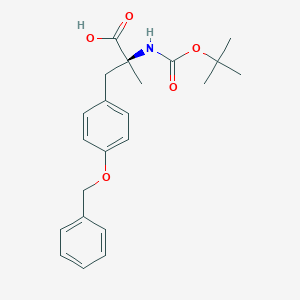
Boc-O-benzyl-alpha-methyl-L-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-O-benzyl-alpha-methyl-L-Tyr, also known as Boc-N-alpha-methyl-O-benzyl-L-tyrosine, is an organic compound with the molecular formula C22H27NO5 and a molecular weight of 385.45 g/mol . It is a white to off-white powder that is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and proteins .
Preparation Methods
The synthesis of Boc-O-benzyl-alpha-methyl-L-Tyr typically involves the following steps :
Starting Materials: Methyl-N-Boc-4-benzyloxy-L-phenylalanine and iodomethane.
Reaction Conditions: The reaction is carried out in the presence of sodium hydride in tetrahydrofuran (THF) under mineral oil at temperatures ranging from 0 to 20°C.
Chemical Reactions Analysis
Boc-O-benzyl-alpha-methyl-L-Tyr undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzyl and Boc-protected sites.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Boc-O-benzyl-alpha-methyl-L-Tyr has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly peptides and proteins.
Biology: This compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: this compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-O-benzyl-alpha-methyl-L-Tyr involves its role as a protected amino acid derivative. The Boc (tert-butoxycarbonyl) group protects the amino group, preventing unwanted reactions during peptide synthesis . The benzyl group protects the hydroxyl group of tyrosine, allowing for selective deprotection and further functionalization . These protective groups are removed under specific conditions to yield the desired peptide or protein product.
Comparison with Similar Compounds
Boc-O-benzyl-alpha-methyl-L-Tyr can be compared with other similar compounds, such as :
Boc-O-benzyl-L-tyrosine: Similar in structure but lacks the alpha-methyl group.
Boc-N-methyl-L-phenylalanine: Similar in having a Boc-protected amino group but differs in the side chain structure.
Boc-N-methyl-D-alanine: Similar in having a Boc-protected amino group but differs in the side chain and stereochemistry.
The uniqueness of this compound lies in its specific protective groups and the presence of the alpha-methyl group, which provides steric hindrance and influences the reactivity of the compound .
Properties
CAS No. |
77457-03-5 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H27NO5/c1-21(2,3)28-20(26)23-22(4,19(24)25)14-16-10-12-18(13-11-16)27-15-17-8-6-5-7-9-17/h5-13H,14-15H2,1-4H3,(H,23,26)(H,24,25)/t22-/m0/s1 |
InChI Key |
QPRMUNUFRFMEDC-QFIPXVFZSA-N |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


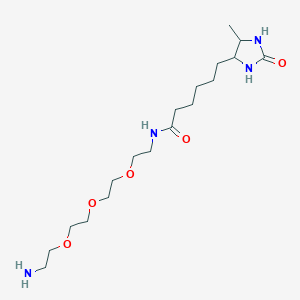
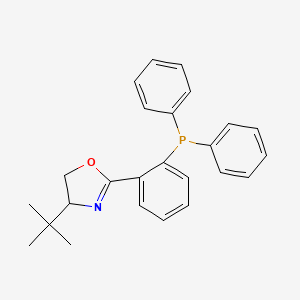
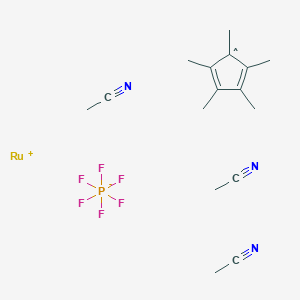
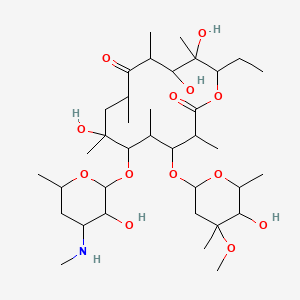
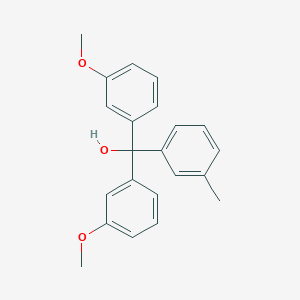
![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
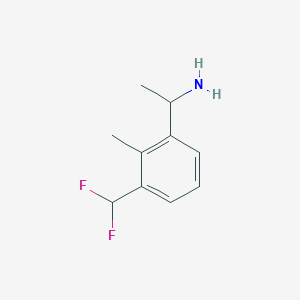
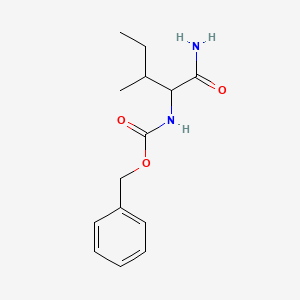
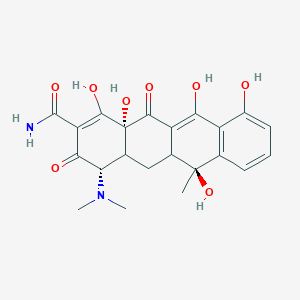
![([Ir(dF(CF3ppy)2)(5,5'-CF3-bpy)]PF6](/img/structure/B15287095.png)
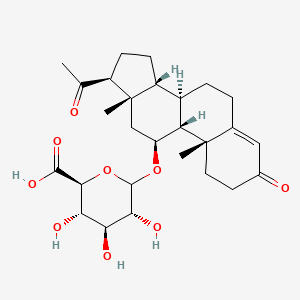
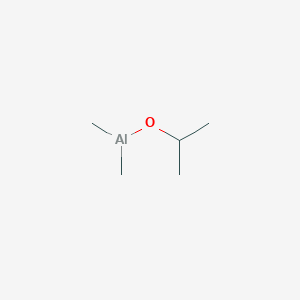
![((12-(7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-6,8-dioxo-3,4,6,8,12,12a-hexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl)oxy)methyl methyl carbonate](/img/structure/B15287130.png)

